![molecular formula C21H26N4O2S B2547110 2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235006-44-6](/img/structure/B2547110.png)

2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

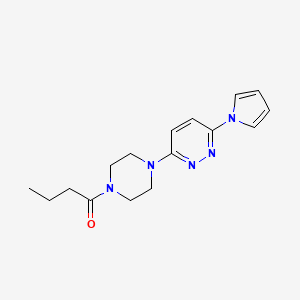

“2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of benzimidazole and piperazine derivatives . These compounds are known for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of benzimidazole derivatives like “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” typically involves the condensation of various substituted piperazines with benzimidazole nuclei .

Applications De Recherche Scientifique

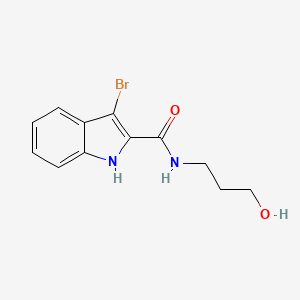

- The compound’s structural features make it an interesting candidate for anticancer drug development. Researchers have explored its potential as an inhibitor of specific enzymes involved in cell division, such as kinesin-5. By disrupting these processes, it could lead to cell cycle arrest and apoptosis .

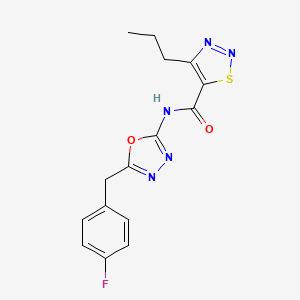

- Investigations into the compound’s antimicrobial activities have revealed promising results. Specifically, derivatives containing a 1,2,4-triazole nucleus linked via a methylene group to a 5-mercapto-1,3,4-oxadiazole ring exhibited good antimicrobial effects against various microorganisms .

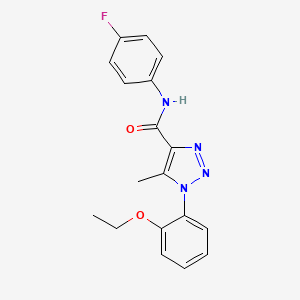

- The compound’s synthesis involves the Biginelli reaction, a three-component process that yields highly functionalized heterocycles. Researchers have used this compound as a key intermediate in the synthesis of other complex molecules .

- The presence of a triazole moiety in the compound opens up avenues for further chemical modifications. Researchers have explored its reactivity in 1,3-dipolar cycloadditions, leading to diverse derivatives with potential biological activities .

- In cell-based assays, the compound demonstrated cytotoxic effects on MCF-10A cells. Its half-maximal inhibitory concentration (IC50) was comparable to that of Olaparib, a known anticancer drug. These findings highlight its potential as a novel therapeutic agent .

- The compound’s structure resembles a 1,3,5-triazine scaffold. Researchers have explored related derivatives, such as 2,4,6-trialkoxy-1,3,5-triazines, which exhibit moderate to high yields in their synthesis. These compounds have diverse applications, including in materials science and pharmaceuticals .

Anticancer Research

Antimicrobial Properties

Heterocycle Synthesis

Triazole Chemistry

Cell Viability Studies

1,3,5-Triazine Derivatives

Mécanisme D'action

While the exact mechanism of action for “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is not specified, benzimidazole and piperazine derivatives are known to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Orientations Futures

The future directions for “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their therapeutic potential. For instance, some benzimidazole derivatives have shown promising results as potential alpha1-adrenergic receptor antagonists .

Propriétés

IUPAC Name |

1-methyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2S/c1-15-13-16(2)20(17(3)14-15)28(26,27)25-11-9-24(10-12-25)21-22-18-7-5-6-8-19(18)23(21)4/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWESSRYTLNOFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)

![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2547049.png)